molecular formula C17H7Cl2F9N2O3 B049560 Noviflumuron CAS No. 121451-02-3

Noviflumuron

Cat. No.: B049560
CAS No.: 121451-02-3
M. Wt: 529.1 g/mol
InChI Key: YTYGAJLZOJPJGH-UHFFFAOYSA-N
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Description

Noviflumuron is a benzoylphenyl urea insect growth regulator that acts as a chitin synthesis inhibitor. It is primarily used as an active ingredient in termite baiting systems. This compound was first synthesized by Dow AgroSciences in 1995 and has since been developed for use in controlling a variety of household and structural insect pests, including termites, cockroaches, fleas, ants, and houseflies .

Mechanism of Action

Target of Action

Noviflumuron primarily targets the chitin synthesis enzyme 1 (CHS1) in insects . This enzyme plays a crucial role in the synthesis of chitin, a key component of the insect exoskeleton. By targeting this enzyme, this compound disrupts the normal growth and development of insects.

Mode of Action

This compound acts as a chitin synthesis inhibitor . It interferes with the action of CHS1, thereby inhibiting the catalysis of chitin polymerization . This disruption prevents insects from undergoing normal molting or pupation, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chitin biosynthesis pathway . By inhibiting CHS1, this compound disrupts the synthesis of chitin, a critical component of the insect exoskeleton. This disruption affects the downstream effects of the pathway, including the normal growth and development of the insect.

Pharmacokinetics

This compound exhibits a slow clearance rate from the bodies of insects . It has a half-life of approximately 29 days, which is significantly longer than that of hexaflumuron, another chitin synthesis inhibitor . This slow clearance rate, combined with this compound’s high potency, contributes to its effectiveness as an insecticide .

Result of Action

The primary result of this compound’s action is the disruption of normal insect growth and development . Insects exposed to this compound are unable to undergo normal molting or pupation, leading to their death . Additionally, this compound has been shown to hinder the egg-laying and egg-hatching abilities of queen termites .

Action Environment

This compound is used in various environments to control a wide range of pests, including termites, ants, cockroaches, fleas, and flies . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other organisms.

Biochemical Analysis

Biochemical Properties

Noviflumuron primarily affects the chitin biosynthesis pathway. It inhibits CHS1, a key enzyme in this pathway, disrupting the synthesis of chitin, a critical component of the insect exoskeleton. This disruption affects the downstream effects of the pathway, including the normal growth and development of the insect.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, in subterranean termite colonies, this compound interferes with the molting process of individual workers . This interference allows sufficient time for the acquisition of a colony-wide lethal dose prior to widespread mortality . As workers progressively die, the colony eventually collapses .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the enzyme CHS1, which catalyzes the polymerization of chitin. This inhibition disrupts the normal growth and development of insects, leading to their death.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significantly greater potency and faster speed of action compared with the commercial standard hexaflumuron . This compound was cleared from termites in a first-order process with a half-life of approximately 29 days .

Dosage Effects in Animal Models

The systemic dose of this compound required to result in toxicity of Reticulitermes flavipes was found to be at least two- to three-fold less than that of hexaflumuron . This suggests that this compound is more potent and requires a lower dosage to achieve the same effects.

Metabolic Pathways

This compound is involved in the chitin biosynthesis pathway. It interacts with the enzyme CHS1, inhibiting the synthesis of chitin.

Transport and Distribution

This compound is efficiently transferred from treated to untreated termites by trophallaxis . This process allows this compound to be distributed within the termite colony, leading to widespread effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Noviflumuron involves the reaction of 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The final product is usually formulated into baits or other delivery systems for pest control applications .

Chemical Reactions Analysis

Types of Reactions: Noviflumuron primarily undergoes substitution reactions due to the presence of halogen atoms and the benzoylphenyl urea structure. It can also participate in hydrolysis under acidic or basic conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzoylphenyl ureas and various hydrolysis products depending on the reaction conditions .

Scientific Research Applications

Noviflumuron has a wide range of applications in scientific research, particularly in the fields of entomology and pest control:

Comparison with Similar Compounds

    Hexaflumuron: Another benzoylphenyl urea insect growth regulator used in termite baiting systems. .

    Diflubenzuron: A benzoylphenyl urea insecticide used in agriculture and forestry.

Uniqueness of Noviflumuron: this compound is unique due to its higher potency and faster action compared to other benzoylphenyl urea compounds. It is also more effective at lower concentrations and has a broader spectrum of activity, making it a valuable tool in integrated pest management .

Properties

IUPAC Name

N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H7Cl2F9N2O3/c18-5-4-8(29-15(32)30-13(31)9-6(20)2-1-3-7(9)21)11(22)10(19)12(5)33-17(27,28)14(23)16(24,25)26/h1-4,14H,(H2,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYGAJLZOJPJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2F)Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H7Cl2F9N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034774
Record name Noviflumuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121451-02-3
Record name Noviflumuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121451-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noviflumuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121451023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noviflumuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NOVIFLUMURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E99C7TUW20
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1.31 g 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy) aniline in 5 mL 1,2-dichloroethane under an atmosphere of nitrogen at room temperature was added 0.87 g 2,6-difluorobenzoyl isocyanate dissolved in 10 mL dichloroethane dropwise over a 10 minute period. The mixture was stirred, warmed to 40° C. for a one hour period, then concentrated under vacuum to a brown solid 2.0 g. The mixture was chromatographed using a Michel-Miller low pressure silica gel column eluted with 4:1 dichloromethane/heptane. Like fractions were pooled and concentrated under vacuum to give 1.67 g of a light tan solid, mp 156-7° C. Proton and 19F nmr spectra were consistent with the proposed structure. Anal. calcd C17H7Cl2F9N2O3: C, 38.58; H, 1.33; N, 5.29. Found: C, 38.64; H, 1.40; N, 5.44.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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